![molecular formula C36H35F5N2O8 B1192462 (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate CAS No. 2182601-19-8](/img/structure/B1192462.png)
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate
Descripción general
Descripción
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate is a compound that combines a dibenzylcyclooctyne (DBCO) group with a tetrafluorophenyl (PFP) ester through a polyethylene glycol (PEG) linker. This compound is known for its ability to undergo copper-free click chemistry with azide groups, making it a valuable tool in bioconjugation and labeling applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate involves the reaction of a DBCO derivative with a PEG linker that has a PFP ester group. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the esterification process. The PEG linker enhances the solubility of the compound in aqueous media, making it easier to handle and use in various applications .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is usually produced in reagent grade for research purposes, with options for custom quantities and GMP-grade production for specific applications .
Análisis De Reacciones Químicas
Types of Reactions
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate primarily undergoes bioorthogonal reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction occurs between the DBCO group and azide-containing molecules, forming a stable triazole linkage without the need for a copper catalyst .
Common Reagents and Conditions
The SPAAC reaction typically requires azide-containing molecules and can be performed under physiological conditions. The PFP ester moiety is reactive with amine groups, allowing for the formation of amide bonds in the presence of primary amines .
Major Products Formed
The major product formed from the reaction of this compound with azide-containing molecules is a stable triazole linkage. This product is highly stable and can be used in various bioconjugation applications .
Aplicaciones Científicas De Investigación
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in labeling and tracking biomolecules, such as proteins and nucleic acids, in live cells.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of diagnostic tools and biosensors.
Mecanismo De Acción
The mechanism of action of (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO group reacts with azide-containing molecules to form a stable triazole linkage. This reaction is bioorthogonal, meaning it occurs without interfering with normal biochemical processes, making it ideal for use in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Sulfo DBCO-PEG4-TFP ester: Similar in structure but contains a sulfate group, making it more hydrophilic.
DBCO-PEG2-PFP ester: Shorter PEG linker, which may affect solubility and reactivity.
DBCO-NHCO-PEG13-NHS ester: Contains an NHS ester group, which reacts with primary amines.
Uniqueness
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate is unique due to its combination of a DBCO group and a PFP ester through a PEG4 linker. This structure provides a balance of hydrophilicity and reactivity, making it versatile for various applications in bioconjugation and labeling .
Propiedades
Número CAS |
2182601-19-8 |
|---|---|
Fórmula molecular |
C36H35F5N2O8 |
Peso molecular |
718.67 |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C36H35F5N2O8/c37-31-32(38)34(40)36(35(41)33(31)39)51-30(46)13-16-48-18-20-50-22-21-49-19-17-47-15-12-28(44)42-14-11-29(45)43-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)43/h1-8H,11-23H2,(H,42,44) |
Clave InChI |
VBEGUYJJOBPCLU-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Apariencia |
Solid powder |
Pureza |
>95% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DBCO-PEG4-PFP ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



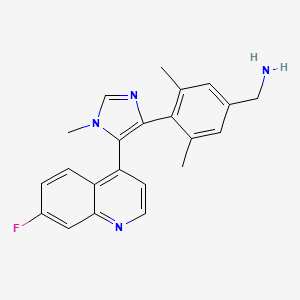
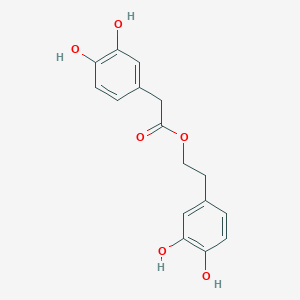
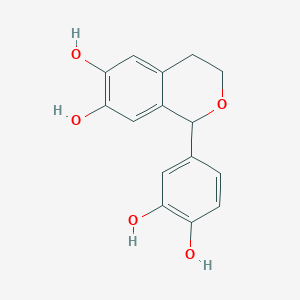
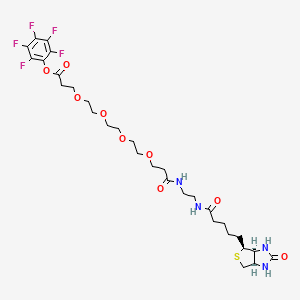
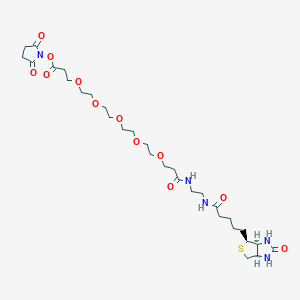
![(3s)-1-{(1s,2r,4r)-4-[methyl(Propan-2-Yl)amino]-2-Propylcyclohexyl}-3-{[6-(Trifluoromethyl)quinazolin-4-Yl]amino}pyrrolidin-2-One](/img/structure/B1192401.png)
